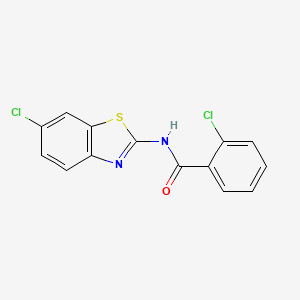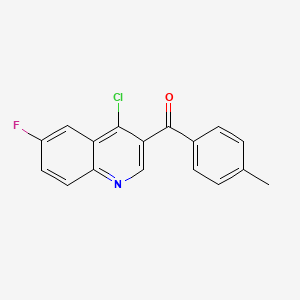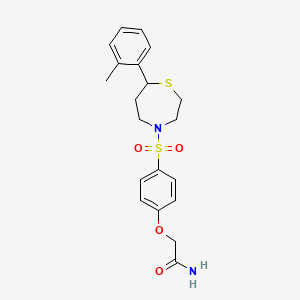![molecular formula C14H14ClN3OS B2809298 N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049793-17-0](/img/structure/B2809298.png)
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The methoxyphenyl and methylthieno groups would be attached to this ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other pyrimidine derivatives. Pyrimidines can undergo a variety of reactions, including nucleophilic substitutions, eliminations, additions, and rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its degree of lipophilicity (i.e., the affinity of this drug for a lipid environment) would affect its ability to diffuse easily into cells .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound synthesized for various pharmacological and biological applications. Jadhav et al. (2022) detailed the synthesis of pyrimidine derivatives, including the production of compounds with a 4-methoxyphenyl group, highlighting the process of converting chalcone derivatives into pyrimidin-2-amines Jadhav et al., 2022.
Antifungal Effects
Research conducted by Jafar et al. (2017) examined the antifungal properties of various pyrimidine derivatives, including those with a 4-methoxyphenyl group. They found that these compounds exhibited significant antifungal effects against Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents Jafar et al., 2017.
Biological Activity
The compound has been investigated for its biological activities, including anti-inflammatory effects. Kumar et al. (2017) synthesized a series of pyrimidin-2-amines and screened them for anti-inflammatory activity, with some derivatives showing significant results Kumar et al., 2017.
NMR Spectroscopy Analysis
Sørum et al. (2010) performed NMR spectroscopy analysis on N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines, providing detailed chemical shift assignments. This research is crucial for understanding the molecular structure and properties of these compounds Sørum et al., 2010.
Anticancer Activity
Research has also explored the potential anticancer activities of pyrimidine derivatives. Grigoryan et al. (2008) studied the antitumor properties of synthesized pyrimidine compounds, finding promising results in this area Grigoryan et al., 2008.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial protein-serine/threonine kinases that regulate cell cycles and transcriptions . They play a vital role in cell cycle regulation, making them promising targets for cancer treatment .
Mode of Action
The compound interacts with its target, CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle, particularly in cancer cells, leading to a halt in their proliferation . The compound’s potent antitumor activities have been observed in studies, outperforming the positive control palbociclib .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway, leading to a disruption in the normal cell cycle . This disruption can lead to the death of cancer cells, as they rely heavily on rapid cell division for their growth . Additionally, the compound has been observed to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Pharmacokinetics
It also shows an ability to inhibit interleukin 6 secretion in BEAS-2B cells .
Result of Action
The result of the compound’s action is the effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales . This is likely due to the compound’s ability to inhibit proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-9-7-10-13(15-8-16-14(10)19-9)17-11-5-3-4-6-12(11)18-2;/h3-8H,1-2H3,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJEQYAPDWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)
![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)

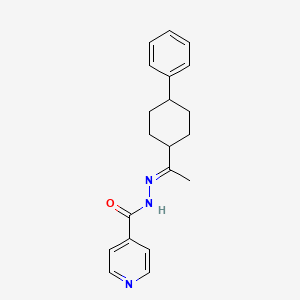
![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)
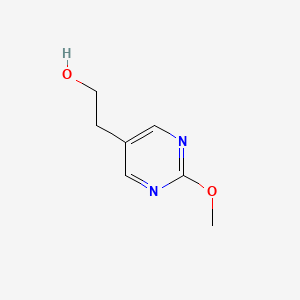
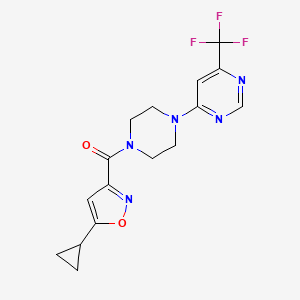
![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

